molecular formula C11H10FNO B11907438 8-Fluoro-1,2-dimethylquinolin-4(1H)-one

8-Fluoro-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B11907438
M. Wt: 191.20 g/mol
InChI Key: HBTQPATWGQZDPD-UHFFFAOYSA-N
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Description

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a substituted aniline or a similar aromatic compound.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The formation of the quinoline ring can be accomplished through cyclization reactions, such as the Skraup synthesis or Friedländer synthesis.

    Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

8-Fluoro-1,2-dimethylquinolin-4(1H)-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2-dimethylquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The fluorine atom can enhance binding affinity and selectivity, while the methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

The uniqueness of This compound lies in the specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluoro-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-7-6-10(14)8-4-3-5-9(12)11(8)13(7)2/h3-6H,1-2H3

InChI Key

HBTQPATWGQZDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C(=CC=C2)F

Origin of Product

United States

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